- Enantiodivergent Atroposelective Synthesis of Chiral Biaryls by Asymmetric Transfer Hydrogenation: Chiral Phosphoric Acid Catalyzed Dynamic Kinetic ResolutionAngewandte Chemie, 2016, 55(38), 11642-11646,
Cas no 89466-08-0 ((2-hydroxyphenyl)boronic acid)

(2-hydroxyphenyl)boronic acid structure
Product name:(2-hydroxyphenyl)boronic acid
(2-hydroxyphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxyphenylboronic acid
- 2-Boronophenol~2-Hydroxyphenylboronic acid
- 2-Hydroxyphenylboronic Acid (contains varying amounts of Anhydride)
- (2-hydroxyphenyl)boronic acid
- o-Hydroxyphenylboronic Acid
- 2-Hydroxybenzeneboronic acid
- 2-Hydroxybenzeneboronic Acid (contains varying amounts of Anhydride)
- 2-Boronophenol
- (2-Hydroxyphenyl)Boranediol
- Boronic acid, (2-hydroxyphenyl)-
- 2-hydroxyphenylboronicacid
- PubChem9522
- 2-Hydroxyphenylboronic
- 2-hydroxylphenylboronic acid
- 2-hydroxy-phenylboronic acid
- 2-hydroxyphenyl boronic acid
- 2-?Hydroxyphenylboronic acid
- 2-hydroxybenzene boronic acid
- 2-hydroxy benzeneboro
- B-(2-Hydroxyphenyl)boronic acid (ACI)
- Benzeneboronic acid, o-hydroxy- (6CI, 7CI)
- Boronic acid, (2-hydroxyphenyl)- (9CI)
- Phenol-2-ylboronic acid
- 2-Hydroxyphenylboronic acid,98%
- BP-12123
- (2-hydroxyphenyl)-boronic acid
- DB-010450
- 2-hydroxy benzeneboronic acid
- AS-2980
- 89466-08-0
- CHEMBL4093004
- SR-03000003020
- Z1201620791
- HY-W002733
- SR-03000003020-2
- H1184
- AKOS004116397
- SCHEMBL165536
- MFCD01074581
- YDMRDHQUQIVWBE-UHFFFAOYSA-N
- PD148431
- AC-24793
- STL554188
- CS-W002733
- J-509688
- SR-03000003020-1
- 2-Hydroxybenzeneboronicacid
- BBL100394
- AB08053
- BCP26426
- EN300-195392
- 2-Hydroxyphenylboronic acid, AldrichCPR
- DTXSID20378470
- SY006783
-
- MDL: MFCD01074581
- Inchi: 1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H
- InChI Key: YDMRDHQUQIVWBE-UHFFFAOYSA-N
- SMILES: OB(C1C(O)=CC=CC=1)O
- BRN: 2962938
Computed Properties
- Exact Mass: 138.048824g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 138.048824g/mol
- Monoisotopic Mass: 138.048824g/mol
- Topological Polar Surface Area: 60.7Ų
- Heavy Atom Count: 10
- Complexity: 107
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: White solid
- Density: 1.32
- Melting Point: 181-186°C
- Boiling Point: 327.3℃ at 760 mmHg
- Flash Point: 151.7℃
- Refractive Index: 1.582
- Water Partition Coefficient: Insoluble in water.
- PSA: 60.69000
- LogP: -0.92800
- Solubility: Insoluble in water
(2-hydroxyphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
(2-hydroxyphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2-hydroxyphenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2980-5MG |
(2-hydroxyphenyl)boronic acid |
89466-08-0 | >95% | 5mg |
£46.00 | 2023-07-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045805-25g |
2-Hydroxyphenylboronic acid |
89466-08-0 | 98% | 25g |
¥333.00 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123208-100G |
(2-hydroxyphenyl)boronic acid |
89466-08-0 | 97% | 100g |
¥ 877.00 | 2023-04-13 | |
eNovation Chemicals LLC | K37950-25g |
2-Hydroxyphenylboronic Acid |
89466-08-0 | 97% | 25g |
$120 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-259941-1g |
2-Hydroxyphenylboronic acid, |
89466-08-0 | ≥98% | 1g |
¥165.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-259941A-5 g |
2-Hydroxyphenylboronic acid, |
89466-08-0 | ≥98% | 5g |
¥632.00 | 2023-07-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045805-500g |
2-Hydroxyphenylboronic acid |
89466-08-0 | 98% | 500g |
¥5366.00 | 2024-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H101964-25g |
(2-hydroxyphenyl)boronic acid |
89466-08-0 | 97% | 25g |
¥245.90 | 2023-09-02 | |
Apollo Scientific | OR10503-25g |
2-Hydroxybenzeneboronic acid |
89466-08-0 | 25g |
£41.00 | 2025-02-19 | ||
Apollo Scientific | OR10503-100g |
2-Hydroxybenzeneboronic acid |
89466-08-0 | 100g |
£128.00 | 2025-02-19 |
(2-hydroxyphenyl)boronic acid Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Chloromethyl methyl ether , Sodium hydride Solvents: Dimethylformamide ; 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 2 h, rt
1.4 Reagents: Trimethyl borate ; 0 °C; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 2 h, rt
1.4 Reagents: Trimethyl borate ; 0 °C; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt; 24 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Trimethyl borate ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C; 24 h, rt
1.2 Reagents: Trimethyl borate ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C; 24 h, rt
Reference
- Rhodium(II)-Catalyzed Aryl C-H Carboxylation of 2-Pyridylphenols with CO2Advanced Synthesis & Catalysis, 2018, 360(20), 4005-4011,
Production Method 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -80 °C; -80 °C → rt; 2 h, rt; rt → -80 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ; 0.5 h, -80 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; cooled; 0.5 h, cooled
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ; 0.5 h, -80 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; cooled; 0.5 h, cooled
Reference
- The natural product magnolol as a lead structure for the development of potent cannabinoid receptor agonistsPLoS One, 2013, 8(10),,
Production Method 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -90 °C; -90 °C → rt; 2 h, rt; rt → -90 °C
1.2 Reagents: Trimethyl borate ; 0.5 h, -90 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; 0.5 h
1.2 Reagents: Trimethyl borate ; 0.5 h, -90 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; 0.5 h
Reference
- An expedient synthesis of ellipticine via Suzuki-Miyaura couplingTetrahedron Letters, 2010, 51(17), 2335-2338,
Production Method 5
Reaction Conditions
Reference
- 2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.ChemistrySelect, 2016, 1(10), 2426-2438,
Production Method 6
Reaction Conditions
1.1 Reagents: Boronic acid (polystyrene supported) Catalysts: Hydrochloric acid Solvents: Acetonitrile , Water ; 18 h, rt
Reference
- Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acidTetrahedron Letters, 2004, 45(35), 6657-6660,
Production Method 7
Reaction Conditions
1.1 Reagents: Methylboronic acid Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
Reference
- Virtues of Volatility: A Facile Transesterification Approach to Boronic AcidsOrganic Letters, 2019, 21(9), 3048-3052,
Production Method 8
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- One-Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling ReactionChemistrySelect, 2021, 6(18), 4511-4514,
Production Method 9
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile , Water ; 1 h, rt
Reference
- Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroboratesTetrahedron Letters, 2005, 46(46), 7899-7903,
(2-hydroxyphenyl)boronic acid Raw materials
- 2-Methoxyphenylboronic acid
- Potassium Trifluoro(2-hydroxyphenyl)boranuide
- 1-(Methoxymethoxy)benzene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Magnesium, bromo(2-hydroxyphenyl)-
(2-hydroxyphenyl)boronic acid Preparation Products
(2-hydroxyphenyl)boronic acid Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:89466-08-0)2-羟基苯硼酸
Order Number:LE2534498
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:41
Price ($):discuss personally
(2-hydroxyphenyl)boronic acid Related Literature
-
1. O,N,N-Pincer ligand effects on oxidatively induced carbon–chlorine coupling reactions at palladiumLuka A. Wright,Eric G. Hope,Gregory A. Solan,Warren B. Cross,Kuldip Singh Dalton Trans. 2015 44 6040
-
Richa Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2014 4 9885
-
Weon Sup Shin,Min-Goo Lee,Peter Verwilst,Joung Hae Lee,Sung-Gil Chi,Jong Seung Kim Chem. Sci. 2016 7 6050
-
Alexander Haseloer,Luca Mareen Denkler,Rose Jordan,Max Reimer,Selina Olthof,Ines Schmidt,Klaus Meerholz,Gerald H?rner,Axel Klein Dalton Trans. 2021 50 4311
-
Patcharin Kaewmati,Yumi Yakiyama,Hiroyoshi Ohtsu,Masaki Kawano,Setsiri Haesuwannakij,Shuhei Higashibayashi,Hidehiro Sakurai Mater. Chem. Front. 2018 2 514
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